1-Bromo-8-ethynylnaphthalene
Overview
Description
1-Bromo-8-ethynylnaphthalene is an organic compound with the molecular formula C₁₂H₇Br. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an ethynyl group at the eighth position. This compound is typically a white solid and is soluble in common organic solvents such as ether and ethyl acetate .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-8-ethynylnaphthalene is the benzylic position of the naphthalene ring . The benzylic position is a carbon atom adjacent to the aromatic ring, which plays a crucial role in the compound’s reactivity and interactions .
Mode of Action
This compound interacts with its target through a process known as free radical bromination . This reaction involves the removal of a hydrogen atom from the benzylic position, creating a free radical that can then react with bromine . The compound can also undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the generation and reaction of free radicals . These radicals can participate in various biochemical reactions, leading to changes in the structure and function of the naphthalene ring .
Pharmacokinetics
The compound’s molecular weight of 23109 g/mol and its structure suggest that it may have significant bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with the benzylic position of the naphthalene ring . These interactions can lead to changes in the ring’s structure and reactivity, potentially affecting the function of molecules and cells that interact with the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Additionally, the compound may pose environmental risks, such as the destruction of ozone in the upper atmosphere .
Preparation Methods
1-Bromo-8-ethynylnaphthalene can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-8-ethylnaphthalene-2-one with acetylene under basic conditions . This reaction typically requires a strong base such as potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the ethynyl group.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
1-Bromo-8-ethynylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide to form nitriles.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes under hydrogenation conditions.
Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and sodium cyanide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-8-ethynylnaphthalene has several applications in scientific research:
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Comparison with Similar Compounds
1-Bromo-8-ethynylnaphthalene can be compared with other similar compounds such as:
1-Bromo-2-ethynylnaphthalene: Similar structure but with the ethynyl group at the second position.
1-Bromo-8-iodonaphthalene: Similar structure but with an iodine atom instead of an ethynyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-bromo-8-ethynylnaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h1,3-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXMOUKJDSUHAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494144 | |
Record name | 1-Bromo-8-ethynylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62358-92-3 | |
Record name | 1-Bromo-8-ethynylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.